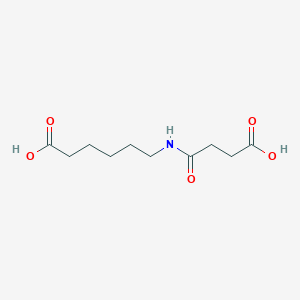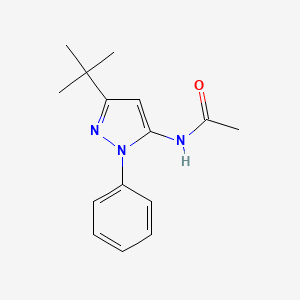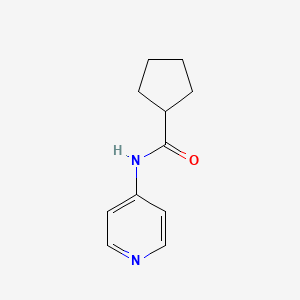
N-(pyridin-4-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-4-yl)cyclopentanecarboxamide, also known as PAC-1, is a small molecule compound that has been extensively studied for its potential anticancer properties. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Wirkmechanismus
The exact mechanism of action of N-(pyridin-4-yl)cyclopentanecarboxamide is not fully understood, but it is thought to involve the activation of procaspase-3, a protein involved in the apoptotic pathway. N-(pyridin-4-yl)cyclopentanecarboxamide has been shown to bind to procaspase-3 and induce its activation, leading to apoptosis in cancer cells. Additionally, N-(pyridin-4-yl)cyclopentanecarboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-(pyridin-4-yl)cyclopentanecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, N-(pyridin-4-yl)cyclopentanecarboxamide has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. N-(pyridin-4-yl)cyclopentanecarboxamide has also been shown to inhibit the activity of several enzymes involved in cancer cell metabolism, including hexokinase and lactate dehydrogenase.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of N-(pyridin-4-yl)cyclopentanecarboxamide in lab experiments is its specificity for cancer cells. N-(pyridin-4-yl)cyclopentanecarboxamide has been shown to induce apoptosis in cancer cells while leaving healthy cells unharmed. Additionally, N-(pyridin-4-yl)cyclopentanecarboxamide has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy. One limitation of N-(pyridin-4-yl)cyclopentanecarboxamide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(pyridin-4-yl)cyclopentanecarboxamide. One area of research is the development of more efficient synthesis methods for N-(pyridin-4-yl)cyclopentanecarboxamide, which could allow for larger-scale production and more widespread use in cancer research. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(pyridin-4-yl)cyclopentanecarboxamide treatment. Additionally, further studies are needed to understand the exact mechanism of action of N-(pyridin-4-yl)cyclopentanecarboxamide and to identify potential side effects and toxicity in vivo. Finally, there is potential for the development of N-(pyridin-4-yl)cyclopentanecarboxamide analogs with improved solubility and efficacy.
Synthesemethoden
The synthesis of N-(pyridin-4-yl)cyclopentanecarboxamide involves the reaction of 4-pyridinecarboxaldehyde with cyclopentanecarboxylic acid in the presence of a catalyst. The resulting compound is then purified through column chromatography to obtain pure N-(pyridin-4-yl)cyclopentanecarboxamide. This synthesis method has been optimized and improved over the years, allowing for the production of large quantities of N-(pyridin-4-yl)cyclopentanecarboxamide for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-4-yl)cyclopentanecarboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(pyridin-4-yl)cyclopentanecarboxamide induces apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(pyridin-4-yl)cyclopentanecarboxamide has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy. In vivo studies have also shown promising results, with N-(pyridin-4-yl)cyclopentanecarboxamide inhibiting tumor growth in mouse models of breast and colon cancer.
Eigenschaften
IUPAC Name |
N-pyridin-4-ylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(9-3-1-2-4-9)13-10-5-7-12-8-6-10/h5-9H,1-4H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAMCNHBQZPMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-yl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)
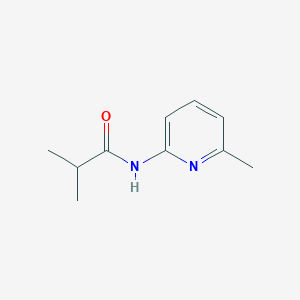
![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)
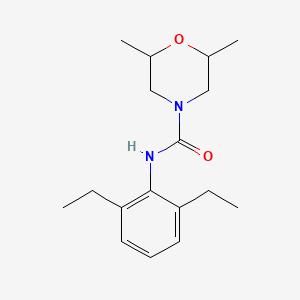
![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)
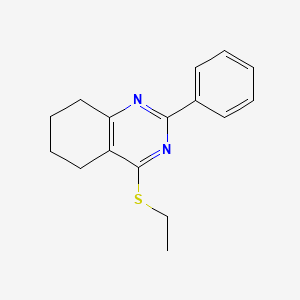
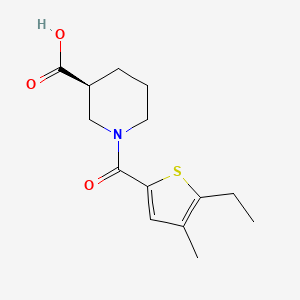
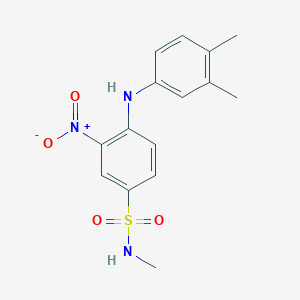
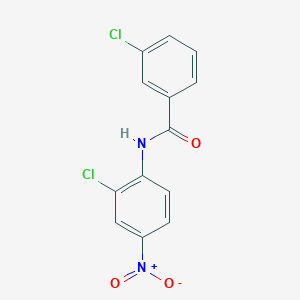
![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole](/img/structure/B7546805.png)
![3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one](/img/structure/B7546813.png)
